molecular formula C16H12FN3O2S B2431735 N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021135-98-7

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No. B2431735
CAS RN: 1021135-98-7
M. Wt: 329.35
InChI Key: MAXMQDQJZHYOBN-UHFFFAOYSA-N
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Description

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is known for its unique properties and has been synthesized using various methods.

Scientific Research Applications

Antiviral Applications

Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses. Systematic structure-activity relationship (SAR) studies demonstrated that modifications to the heterocyclic moiety significantly influence anti-influenza activity, suggesting potential antiviral applications for similar compounds (Yu Yongshi et al., 2017).

Bio-Imaging and Sensing Applications

A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group has been developed for the discriminative detection of Cd2+ and CN− ions, demonstrating potential applications in bio-imaging and environmental monitoring. The sensor has been successfully applied to bio-imaging in live cells and zebrafish larvae, highlighting its utility in biological research (P. Ravichandiran et al., 2020).

Antiproliferative Activities

Coumarin-3-formamido derivatives, including N-(furan-2-ylmethyl)-coumarin-3-carboxamide, have been synthesized and shown to exhibit potent in vitro cytotoxicity against various cancer cell lines. These compounds interact with DNA through intercalation, suggesting potential applications in cancer therapy (Jiuzhou Shi et al., 2020).

Enzymatic Polymerization for Sustainable Materials

Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, synthesized via enzymatic polymerization, offer sustainable alternatives to polyphthalamides. These materials exhibit high performance, comparable to their non-sustainable counterparts, indicating potential applications in the development of environmentally friendly polymers (Yi Jiang et al., 2015).

Antiprotozoal Agents

Imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including derivatives with furan-2-yl groups, have shown strong antiprotozoal activity. These compounds exhibit high DNA affinities, offering promising leads for the development of new treatments against protozoal infections (M. Ismail et al., 2004).

properties

IUPAC Name

N-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c17-12-5-3-11(4-6-12)10-23-15-8-7-14(19-20-15)18-16(21)13-2-1-9-22-13/h1-9H,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXMQDQJZHYOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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